2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 1,1’-[[2,2’-bipyridine]-4,4’-diylbis(carbonyloxy)]bis- is a complex organic compound that features a pyrrolidinedione core linked to a bipyridine moiety through carbonyloxy bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1,1’-[[2,2’-bipyridine]-4,4’-diylbis(carbonyloxy)]bis- typically involves the reaction of 2,5-pyrrolidinedione with a bipyridine derivative under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1,1’-[[2,2’-bipyridine]-4,4’-diylbis(carbonyloxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bipyridine moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce new functional groups into the bipyridine moiety .
Scientific Research Applications
2,5-Pyrrolidinedione, 1,1’-[[2,2’-bipyridine]-4,4’-diylbis(carbonyloxy)]bis- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-[[2,2’-bipyridine]-4,4’-diylbis(carbonyloxy)]bis- involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can catalyze various reactions. The pyrrolidinedione core may interact with biological molecules, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-: A simpler derivative with a single methyl group.
2,5-Pyrrolidinedione, 1-bromo-: Contains a bromine atom, used in halogenation reactions.
2,5-Pyrrolidinedione, 1-ethyl-: Features an ethyl group, used in organic synthesis.
Uniqueness
Its complex structure provides opportunities for diverse chemical modifications and functionalizations .
Properties
CAS No. |
116565-70-9 |
---|---|
Molecular Formula |
C20H14N4O8 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpyridin-2-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C20H14N4O8/c25-15-1-2-16(26)23(15)31-19(29)11-5-7-21-13(9-11)14-10-12(6-8-22-14)20(30)32-24-17(27)3-4-18(24)28/h5-10H,1-4H2 |
InChI Key |
FEQOUBVDJCANJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.